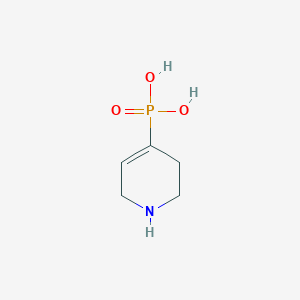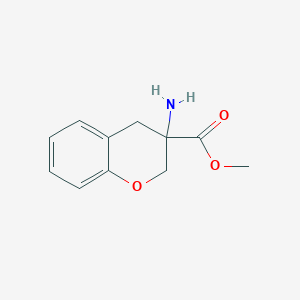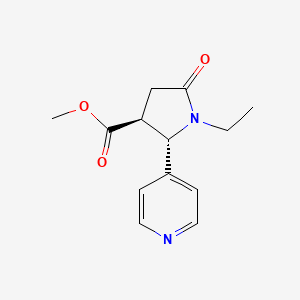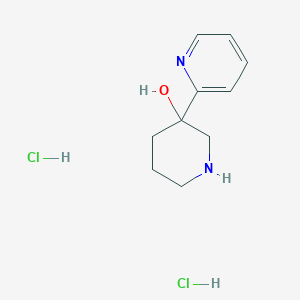
3-(1-sulfamoylethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-sulfamoylethyl)benzoic acid, also known as SMBA, is a synthetic organic compound with a range of applications in scientific research. SMBA is a member of the sulfonamide family and contains two functional groups – a sulfonamide group and a carboxylic acid group. It is used as an intermediate in the synthesis of other compounds and as a reagent in organic synthesis. It can also be used as an inhibitor of enzymes and as an inhibitor of DNA and RNA synthesis.
Applications De Recherche Scientifique
3-(1-sulfamoylethyl)benzoic acid has many applications in scientific research. It is used as an inhibitor of enzymes, such as phosphatases, proteases, and cyclooxygenases. It is also used as an inhibitor of DNA and RNA synthesis. Furthermore, it has been used as a reagent in organic synthesis, as an inhibitor of protein synthesis, and as an inhibitor of cell signaling pathways.
Mécanisme D'action
3-(1-sulfamoylethyl)benzoic acid inhibits enzymes by binding to the active site of the enzyme and blocking its activity. It also inhibits DNA and RNA synthesis by blocking the activity of DNA and RNA polymerases. Finally, it inhibits protein synthesis by blocking the activity of ribosomes.
Biochemical and Physiological Effects
3-(1-sulfamoylethyl)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as phosphatases, proteases, and cyclooxygenases. It can also inhibit the activity of DNA and RNA polymerases. Furthermore, it has been shown to inhibit the activity of ribosomes and to block cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1-sulfamoylethyl)benzoic acid in laboratory experiments include its low cost, its availability, and its relative stability. However, there are some limitations to its use. It is not very soluble in water, so it must be dissolved in organic solvents such as methanol. It is also toxic, so it must be handled with care.
Orientations Futures
There are many potential future directions for the use of 3-(1-sulfamoylethyl)benzoic acid in scientific research. It could be used as an inhibitor of enzymes in drug development, as an inhibitor of cell signaling pathways in cancer research, and as an inhibitor of DNA and RNA synthesis in gene therapy. Furthermore, it could be used as a reagent in organic synthesis, as an inhibitor of protein synthesis, and as an inhibitor of cell proliferation. Finally, it could be used as an inhibitor of cell migration in tissue engineering.
Méthodes De Synthèse
3-(1-sulfamoylethyl)benzoic acid can be synthesized from the reaction between 1-bromobutane and sodium sulfamate in methanol. The reaction proceeds in two steps, first forming an intermediate compound known as 1-sulfamoyl-1-butanol, which is then oxidized to form 3-(1-sulfamoylethyl)benzoic acid. The reaction is catalyzed by sodium hydroxide and proceeds at room temperature.
Propriétés
IUPAC Name |
3-(1-sulfamoylethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6(15(10,13)14)7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIAIVWWVHFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Sulfamoylethyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)

phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)

![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)




![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)
